Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate
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Overview
Description
Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate can be synthesized through a Williamson etherification reaction. This involves the reaction of methyl 3-(4-hydroxyphenyl)propanoate with 1,2-dibromoethane . The reaction typically requires a base, such as sodium or potassium hydroxide, to deprotonate the alcohol, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research into its pharmacological properties is ongoing.
Industry: It is used in the development of new materials, such as polymers and resins
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]dipropanoate: Similar in structure but with different positional isomers.
Dimethyl 3,3’-[1,4-phenylenebis(oxy)]dipropanoate: Another positional isomer with distinct properties.
Uniqueness
Its 1,3-phenylenebis(oxy) linkage provides distinct chemical and physical properties compared to its isomers .
Properties
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropoxy)phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-13(15)6-8-19-11-4-3-5-12(10-11)20-9-7-14(16)18-2/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWFQUMOLZVRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=CC=C1)OCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70748568 |
Source
|
Record name | Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70748568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88515-89-3 |
Source
|
Record name | Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70748568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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